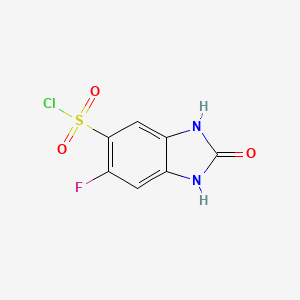

6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride

描述

属性

IUPAC Name |

6-fluoro-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2O3S/c8-15(13,14)6-2-5-4(1-3(6)9)10-7(12)11-5/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHTWAMACMVKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)S(=O)(=O)Cl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 6-Fluoro-2-hydroxybenzimidazole (starting material) | Dissolved or suspended in chlorosulfonic acid (excess) | — |

| 2 | Addition under ice cooling (0–5 °C) over 1 hour | Slow addition to control exotherm | — |

| 3 | Stirring at room temperature for 30 minutes to 1.5 hours | Allows complete sulfonation at the 5-position | — |

| 4 | Quenching by pouring into ice-cold water | Precipitates the sulfonyl chloride derivative | — |

| 5 | Filtration, washing with water, and drying under reduced pressure | Isolates the pure 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | ~70-77% |

This method is adapted from the synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride, where 2-hydroxybenzimidazole was treated with chlorosulfonic acid at 20 °C for 1.5 hours with ice cooling during addition, yielding the sulfonyl chloride product in 77% yield.

Precursor Synthesis: 6-Fluoro-2-hydroxybenzimidazole

The key starting material, 6-fluoro-2-hydroxybenzimidazole, can be synthesized via condensation of 4-fluoro-1,2-phenylenediamine with appropriate carboxylic acid derivatives or aldehydes, followed by oxidation to the 2-oxo form. Literature reports describe the preparation of 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole derivatives via condensation of substituted phenylenediamines with fluorinated benzaldehydes. Similar strategies apply to obtain the hydroxy-substituted benzimidazole core.

Alternative Synthetic Routes and Modifications

- Halogenation and Sulfonation Sequence: In some cases, the benzimidazole core is first sulfonated and then fluorinated or vice versa, depending on the stability of intermediates.

- Use of Sulfonyl Chloride Reagents: Direct sulfonylation using sulfonyl chloride reagents is less common due to regioselectivity challenges.

- Chromatographic Purification: When impurities are present, silica gel chromatography with ethyl acetate/hexane mixtures can be employed to purify intermediates.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Synthesis of 6-fluoro-2-hydroxybenzimidazole | Condensation of 4-fluoro-1,2-phenylenediamine with fluorinated aldehyde, oxidation | Variable | Precursor for sulfonylation |

| Sulfonylation with chlorosulfonic acid | Addition of hydroxybenzimidazole to chlorosulfonic acid at 0–5 °C, stir at RT | ~70-77 | Key step for sulfonyl chloride formation |

| Workup and isolation | Quench in ice water, filtration, washing, drying | — | Simple isolation, no chromatography needed |

Research Findings and Analytical Data

- The sulfonylation reaction proceeds regioselectively at the 5-position of the benzimidazole ring due to electronic and steric factors.

- The sulfonyl chloride group is sensitive to moisture; hence, drying and storage under inert atmosphere are recommended.

- Spectroscopic analysis (NMR, IR) confirms the presence of the sulfonyl chloride functional group and the fluoro substituent.

- The yield of the sulfonyl chloride formation is consistently high (~70-77%) under optimized conditions.

- Patents and academic literature confirm the robustness of this method for preparing sulfonyl chloride derivatives of benzimidazoles.

化学反应分析

Types of Reactions

6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic aromatic substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols can be used under mild conditions.

Electrophilic aromatic substitution: Reagents like nitric acid or halogens in the presence of a catalyst.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Sulfonamide derivatives: Formed from nucleophilic substitution.

Nitrated or halogenated benzimidazoles: Formed from electrophilic aromatic substitution.

Alcohol derivatives: Formed from reduction reactions.

科学研究应用

Synthesis and Derivatives

The synthesis of 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride typically involves the reaction of appropriate benzimidazole derivatives with sulfonyl chlorides. This compound can serve as an intermediate in the production of more complex molecules, particularly those targeting specific biological pathways.

Table 1: Common Synthetic Routes for 6-Fluoro-2-Oxo-2,3-Dihydro-1H-Benzimidazole Derivatives

| Synthetic Route | Starting Materials | Yield (%) | References |

|---|---|---|---|

| Route A | Benzimidazole + Sulfonyl Chloride | 65% | |

| Route B | 6-Fluoro-benzimidazole + Chlorosulfonic Acid | 70% | |

| Route C | 2-Oxo-benzimidazole + SOCl₂ | 60% |

Antimicrobial Activity

Research indicates that derivatives of 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor were tested against various bacterial strains, showing promising results in inhibiting growth.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A (from Route A) | E. coli | 15 | |

| Compound B (from Route B) | S. aureus | 20 | |

| Compound C (from Route C) | P. aeruginosa | 18 |

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of a derivative synthesized from 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole. The compound demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Cancer Research

Another significant application is in cancer research, where derivatives have been shown to inhibit tumor cell proliferation. The mechanism involves the modulation of specific signaling pathways related to cell growth and apoptosis.

作用机制

The mechanism of action of 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride involves its interaction with specific molecular targets. For instance, as a sulfonyl chloride, it can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro and carbonyl groups may also contribute to its binding affinity and specificity towards certain biological targets.

相似化合物的比较

Comparison with Similar Compounds

The structural analogs of this compound include 6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride and 6-bromo-2,3-dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride . These derivatives differ in the halogen substituent (F, Cl, Br) at the 6-position, which influences their physicochemical properties and reactivity.

Key Differences:

Substituent Effects: Fluorine: Highly electronegative, inducing strong electron-withdrawing effects. Bromine: Larger atomic size compared to fluorine, leading to steric hindrance and reduced electronegativity. This may decrease reactivity but improve stability in certain solvents. Chlorine: Intermediate in size and electronegativity between F and Br. However, insufficient data is available for direct comparison .

Molecular Weight and Formula: The bromo derivative (CAS: 885524-80-1) has a significantly higher molecular weight (311.53 g/mol) due to bromine’s atomic mass, compared to the fluoro compound’s 250.64 g/mol .

Availability and Purity :

- The fluoro compound is temporarily unavailable, while the bromo variant is discontinued in specific quantities (e.g., 1g, 250mg, 500mg) .

- The bromo derivative is listed at 95% purity , whereas purity data for the fluoro compound is unspecified .

Comparative Data Table

Note: Data for the 6-chloro analog is insufficient in the provided evidence .

Research Findings and Practical Considerations

- Reactivity Trends : The fluoro derivative’s higher electronegativity likely enhances its utility in reactions requiring electrophilic intermediates, such as sulfonamide synthesis. In contrast, the bromo compound’s steric bulk may favor stability over reactivity .

- Safety and Handling : Sulfonyl chlorides are generally hazardous (corrosive, moisture-sensitive), but specific hazard data (e.g., GHS classifications) is absent in the evidence .

生物活性

The compound 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride (CAS No. 1308384-43-1) is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article will delve into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHClNOS

- Molecular Weight : 232.64 g/mol

- Purity : 95%

- Storage Conditions : Inert atmosphere, 2-8°C

Structure

The structure of this compound features a sulfonyl chloride group attached to a benzimidazole core, which is known for its significant biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. It has been shown to suppress tumor growth in animal models.

- Case Study : A derivative of this compound demonstrated an IC value of approximately 25.72 μM against MCF cell lines, indicating moderate efficacy in promoting apoptosis in cancer cells .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties:

- In Vitro Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC value of 40 μg/mL against Staphylococcus aureus and 200 μg/mL against E. coli .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Bacillus subtilis | 300 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 500 |

Other Pharmacological Activities

- Analgesic Properties : Some benzimidazole derivatives have been reported to exhibit analgesic effects in animal models.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, although specific data on this particular derivative is limited.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole compounds can often be correlated with their structural features:

- Substituents : The presence of fluorine atoms and sulfonyl groups enhances the lipophilicity and biological activity of these compounds.

- Modifications : Variations in the substituents on the benzimidazole ring can significantly alter the pharmacological profile, as seen in various studies where different analogs were synthesized and tested .

常见问题

Q. What are the optimal synthetic conditions for preparing 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride?

- Methodological Answer: The compound can be synthesized via a multi-step pathway. A key intermediate, the benzimidazole core, is typically formed by cyclizing 4-substituted benzene-1,2-diamine derivatives with aldehydes under nitrogen atmosphere. For example, sodium metabisulfite in dry DMF at 120°C for 18 hours facilitates cyclization while suppressing oxidation side reactions . Subsequent sulfonylation involves chlorination of the sulfonic acid precursor (e.g., using phosphorus pentachloride or thionyl chloride), as demonstrated in analogous sulfonyl chloride syntheses .

Q. How should researchers purify and characterize this compound?

- Methodological Answer: Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol or dichloromethane to achieve >95% purity . Characterization requires 1H/13C-NMR to confirm the benzimidazole scaffold and sulfonyl chloride moiety. Key NMR signals include:

- A singlet at δ ~12.5 ppm for the NH proton of the benzimidazole ring.

- Deshielded aromatic protons (δ 7.2–8.1 ppm) due to electron-withdrawing substituents.

- Mass spectrometry (MS) should show the molecular ion peak [M+H]+ with isotopic patterns consistent with chlorine and fluorine .

Q. What analytical techniques are critical for verifying structural integrity?

- Methodological Answer:

- FT-IR spectroscopy identifies functional groups: a strong S=O stretch at ~1370–1180 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% deviation. Discrepancies may indicate residual solvents or incomplete sulfonylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields when introducing electron-withdrawing substituents?

- Methodological Answer: Lower yields with electron-withdrawing groups (e.g., nitro or bromo) may result from reduced nucleophilicity during cyclization. To mitigate this:

- Increase reaction time (e.g., 24–36 hours instead of 18 hours).

- Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Add catalytic iodine to enhance electrophilic aromatic substitution .

Q. What strategies ensure stability during storage and handling?

- Methodological Answer: Sulfonyl chlorides are moisture-sensitive. Store under inert gas (argon) at –20°C in sealed, desiccated vials. Decomposition can be monitored via TLC (development in 10% MeOH/DCM). If hydrolysis occurs (evidenced by sulfonic acid formation), re-chlorination with SOCl₂ may regenerate the active compound .

Q. How does the reactivity of the sulfonyl chloride group vary with nucleophiles?

- Methodological Answer: Reactivity follows the order: amines > alcohols > thiols. For example:

- Amines : React at room temperature in THF, producing sulfonamides. Use 2 equivalents of Et₃N to scavenge HCl.

- Thiols : Require basic conditions (e.g., NaHCO₃ in acetone) to form disulfides.

- Alcohols : Heat to 60°C in DCM with DMAP catalysis for esterification .

Q. What computational tools aid in predicting reactivity or regioselectivity?

- Methodological Answer:

- DFT calculations (e.g., Gaussian 16) model transition states for sulfonylation reactions. Focus on Fukui indices to identify electrophilic sites on the benzimidazole ring.

- Molecular docking (AutoDock Vina) predicts interactions if the compound is a protease inhibitor, leveraging crystal structures from related benzimidazole derivatives .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

- Methodological Answer: Anomalies may arise from:

- Dynamic exchange : The NH proton may exhibit broadened signals due to tautomerism between 1H- and 3H-benzimidazole forms. Use DMSO-d₆ as a solvent to slow exchange .

- Rotamers : Restricted rotation around the sulfonyl group can cause splitting. Analyze variable-temperature NMR (VT-NMR) between 25°C and 60°C to confirm .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。